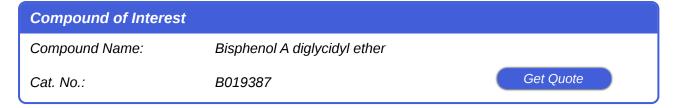


Spectroscopic Profile of Bisphenol A Diglycidyl Ether (BADGE): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bisphenol A diglycidyl ether** (BADGE), a common epoxy resin component. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of BADGE. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.

1H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm |
|-----------------------------------------------------|---------------------------|
| Methyl Protons (-CH₃) | ~1.6 |
| Oxirane Ring Protons (-CH ₂ CHO) | ~2.7, ~2.9, ~3.3 |
| Methylene Protons (-O-CH ₂ -) | ~3.9, ~4.2 |
| Aromatic Protons (-C ₆ H ₄ -) | ~6.8, ~7.1 |



¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm |
|---------------------------------------------------------|---------------------------|
| Methyl Carbons (-CH₃) | ~31 |
| Oxirane Ring Carbons (-CH ₂ CHO) | ~44.2, ~50.0[1] |
| Methylene Carbon (-O-CH ₂ -) | ~68.3[1] |
| Quaternary Carbon (-C(CH ₃) ₂ -) | ~42 |
| Aromatic Carbons (-C ₆ H ₄ -) | ~114, ~128, ~143, ~156 |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for BADGE are presented below.

| Assignment | Frequency (cm ⁻¹) |
|---------------------------------|-------------------------------|
| C-H stretch (aromatic) | ~3050 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C stretch (aromatic) | ~1610, ~1510 |
| C-O-C stretch (ether) | ~1250 |
| Oxirane ring (C-O stretch) | ~910-915[2][3][4] |
| C-O deformation of oxirane ring | ~915[4] |
| Hydroxyl group (-OH) | ~3428-3500[2][4] |

Experimental Protocols

The following sections outline generalized methodologies for acquiring NMR and IR spectroscopic data for BADGE. These protocols are based on standard practices for the analysis of polymers and related organic compounds.

NMR Spectroscopy



Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of BADGE for structural elucidation.

Materials & Equipment:

- Bisphenol A diglycidyl ether (BADGE) sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the BADGE sample in about 0.6 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Transfer: Transfer the solution to a clean NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
- ¹H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and number of scans.
 - Acquire the ¹H NMR spectrum.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.



- Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).
- Employ proton decoupling to simplify the spectrum.
- Acquire the ¹³C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
 - Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and
 ¹³C spectra.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum of BADGE to identify its functional groups.

Materials & Equipment:

- · Bisphenol A diglycidyl ether (BADGE) sample
- Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

 Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

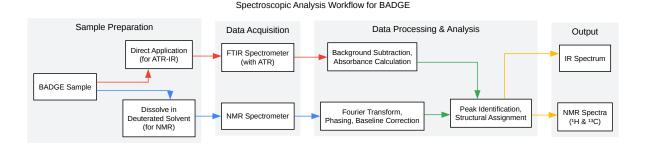


- Sample Application: Place a small amount of the liquid BADGE sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of BADGE.





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Caption: Workflow for NMR and IR spectroscopic analysis of BADGE.

Caption: Chemical structure of BADGE with key functional groups highlighted.

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